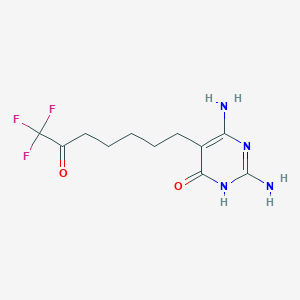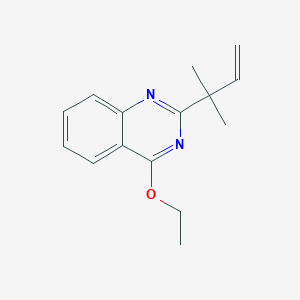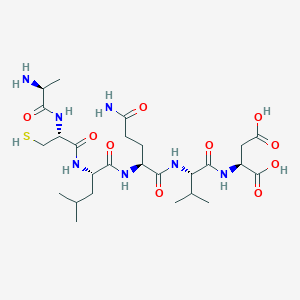
5-Methoxy-1,2-dimethyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-メトキシ-1,2-ジメチル-1H-インデンは、インデンファミリーに属する有機化合物です。インデンは、ベンゼン環とシクロペンテン環が融合した二環式炭化水素です。
2. 製法
合成経路と反応条件
5-メトキシ-1,2-ジメチル-1H-インデンの合成は、さまざまな合成経路によって達成できます。一般的な方法の1つは、水素化ナトリウムなどの強塩基の存在下で、5-メトキシインデンをヨウ化メチルでアルキル化することです。この反応は通常、ジメチルスルホキシドなどの非プロトン性溶媒中、高温で実施されます。
工業生産方法
5-メトキシ-1,2-ジメチル-1H-インデンの工業生産には、同様の合成経路が使用されますが、規模が大きくなります。連続フロー反応器や最適化された反応条件を使用することで、化合物の収率と純度を向上させることができます。触媒や蒸留や再結晶などの高度な精製技術が使用され、高品質の製品が得られます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dimethyl-1H-indene can be achieved through various synthetic routes. One common method involves the alkylation of 5-methoxyindene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products.
化学反応の分析
反応の種類
5-メトキシ-1,2-ジメチル-1H-インデンは、以下を含むさまざまな化学反応を起こします。
酸化: メトキシ基は酸化されてカルボニル基を形成することができます。
還元: インデン環の二重結合は、還元されて飽和化合物を形成することができます。
置換: 芳香環で求電子置換反応が起こり、さまざまな置換誘導体を形成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 触媒としてパラジウムカーボンを使用した水素化が一般的な方法です。
置換: 触媒として塩化アルミニウムを使用したフリーデル・クラフツアルキル化およびアシル化反応が一般的です。
生成される主な生成物
酸化: 5-メトキシ-1,2-ジメチル-1H-インダノンが生成されます。
還元: 5-メトキシ-1,2-ジメチルインダンが生成されます。
置換: さまざまな置換された5-メトキシ-1,2-ジメチル-1H-インデン誘導体が生成されます。
4. 科学研究への応用
5-メトキシ-1,2-ジメチル-1H-インデンは、いくつかの科学研究への応用があります。
化学: 複雑な有機分子の合成における構成要素として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物学的活性について研究されています。
医学: 創薬や医薬品化学におけるファーマコフォアとしての潜在的な用途について調査されています。
工業: 特殊化学品や材料の製造に使用されています。
科学的研究の応用
5-Methoxy-1,2-dimethyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
5-メトキシ-1,2-ジメチル-1H-インデンの作用機序は、特定の分子標的や経路との相互作用を伴います。メトキシ基とインデン環構造は、その結合親和性と活性において重要な役割を果たします。この化合物は、酵素、受容体、その他の生体分子と相互作用して、さまざまな生物学的効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
- 5-メトキシインデン
- 1,2-ジメチルインデン
- 5-メトキシ-1,2-ジメチルインダン
独自性
5-メトキシ-1,2-ジメチル-1H-インデンは、インデン構造にメトキシ基とメチル基の両方があるため、ユニークです。
類似化合物との比較
Similar Compounds
- 5-Methoxyindene
- 1,2-Dimethylindene
- 5-Methoxy-1,2-dimethylindane
Uniqueness
5-Methoxy-1,2-dimethyl-1H-indene is unique due to the presence of both methoxy and methyl groups on the indene structure
特性
CAS番号 |
646507-63-3 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
5-methoxy-1,2-dimethyl-1H-indene |
InChI |
InChI=1S/C12H14O/c1-8-6-10-7-11(13-3)4-5-12(10)9(8)2/h4-7,9H,1-3H3 |
InChIキー |
HZCJGUQIXNBELO-UHFFFAOYSA-N |
正規SMILES |
CC1C(=CC2=C1C=CC(=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)



![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)

![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)

![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)

![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
